8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRVORVFBCMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: These involve the condensation of appropriate aldehydes with amines to form the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method employs oxidative agents to couple intermediates, forming the desired heterocyclic structure.
Tandem Reactions: These reactions combine multiple steps into a single process, increasing efficiency and yield.
Industrial Production Methods: Industrial production often utilizes continuous flow systems to enhance reaction efficiency and scalability. Microreactor-based continuous flow systems have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a streamlined approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activity .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, exhibit significant antimicrobial properties. A study screened imidazo[1,2-a]pyridine-appended chalcones for their activity against Trypanosoma species and Leishmania infantum, showing promising results with some compounds achieving low IC50 values (e.g., 1.35 μM against Trypanosoma brucei brucei) .
2. Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown potential as AChE inhibitors with varying efficacy, indicating their relevance in treating cognitive disorders .
3. TRPM8 Modulation
The compound has also been studied for its role as a modulator of the TRPM8 receptor, which is involved in sensing cold temperatures and mediating pain responses. Research indicates that imidazo[1,2-a]pyridine sulfonamides can act as TRPM8 antagonists or agonists, providing a therapeutic avenue for managing conditions like neuropathic pain and cold-induced cardiovascular issues .
Biological Activities
1. Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in vitro against various human cell lines. These studies are crucial for understanding the safety profile of the compound and its derivatives in potential therapeutic applications.
2. Anti-inflammatory Properties
Imidazo[1,2-a]pyridine compounds have been reported to exhibit anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Case Studies
Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds derived from imidazo[1,2-a]pyridine have shown improvements in cognitive function and reductions in amyloid plaque formation.
- Pain Management Trials : Clinical trials assessing TRPM8 modulators have indicated significant reductions in pain scores among patients with neuropathic pain conditions when treated with these compounds.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1020038-42-9): Differs in the position of the chlorine substituent (position 7 vs. 8).
- 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 910122-85-9): The methoxy group at position 8 is electron-donating, contrasting with the electron-withdrawing Cl in the target compound. This difference impacts lipophilicity (Cl increases logP) and solubility (methoxy enhances polarity) .
Methyl Group Influence
- This contrasts with unmethylated analogues, which exhibit greater conformational flexibility .
Pharmacological and Physicochemical Properties
Anticholinesterase Activity
- 3-(Alkylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids (e.g., from ): These analogues exhibit moderate acetylcholinesterase inhibition (IC₅₀: 10–50 µM), while the target compound’s chlorine and methyl groups may enhance hydrophobic interactions with the enzyme’s active site, though specific data are pending .
Antitrypanosomal Activity
- 8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines (): These derivatives show potent activity against Trypanosoma brucei (EC₅₀: <1 µM). The target compound’s carboxylic acid group could improve solubility for in vivo efficacy compared to nitro-substituted analogues .
Physicochemical Properties
DNA Intercalation and Binding Studies
- Indolizine-2-carboxamides (): These compounds intercalate with DNA via planar aromatic systems. The target compound’s imidazo[1,2-a]pyridine core may exhibit weaker intercalation due to reduced planarity compared to indolizines .
Biological Activity
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H7ClN2O2) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications.
Structure and Composition
- Molecular Formula : C9H7ClN2O2
- CAS Number : 1159827-25-4
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 196.62 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including multidrug-resistant tuberculosis pathogens. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
TRPM8 Modulation
The compound has also been identified as a modulator of the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. This receptor is implicated in various physiological processes, including pain sensation and thermoregulation. Studies suggest that compounds like this compound can potentially be used to treat conditions associated with TRPM8 dysregulation, such as inflammatory pain and neuropathic pain .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on Jurkat cells (a model for T-cell leukemia). The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Bacterial Cell Targets : Disruption of cell wall synthesis.
- TRPM8 Modulation : Alteration of ion channel activity affecting pain pathways.
- Cancer Cell Interaction : Induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other imidazo compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Ethyl-6-chloro imidazo[1,2-a]pyridine | Antimicrobial | Stronger activity against specific bacteria |
| Imidazo[1,2-a]pyridine-2-carboxylates | Anxiolytic | Different pharmacological profile |
| This compound | Antimicrobial, TRPM8 modulator | Unique substitution pattern enhancing stability |
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions impact yield?
- Methodology : A one-pot, three-component reaction using Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water at room temperature is highly efficient. Key conditions include piperidine (0.3 mmol) as a base and a reaction time of 2 hours, achieving yields up to 80% for derivatives. Prolonged reaction times (24 hours) may reduce yields due to side reactions .
- Critical Parameters :
- Solvent choice (water for green chemistry).
- Stoichiometric ratios (1:1:1 for reactants).
- Temperature control (room temperature minimizes decomposition).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Look for diagnostic peaks:
- Methyl groups: δ = 1.86 ppm (singlet).
- Aromatic protons: δ = 6.64–7.70 ppm (multiplet/doublet patterns).
- NH/OH groups: δ = 12.07–13.46 ppm (broad singlets) .
- FT-IR : Bands at 3419 cm⁻¹ (NH), 1711 cm⁻¹ (carboxylic acid), and 1628 cm⁻¹ (lactam) confirm functional groups .
- Validation : Cross-reference with CHN analysis and melting points to verify purity.
Q. How can researchers screen this compound for biological activity, and what structural features correlate with pharmacological potential?
- Approach :
- Targeted Assays : Use HIV-1 capsid inhibition models (e.g., viral replication assays) due to structural similarities to imidazo[1,2-a]pyridine amides with antiviral activity .
- SAR Insights : The chloro-methyl substitution at positions 8 and 3 enhances steric bulk and electron-withdrawing effects, potentially improving target binding .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of imidazo[1,2-a]pyridine derivatives during synthesis, and how can intermediates be stabilized?
- Proposed Mechanism :
Enolate Formation : Piperidine deprotonates Meldrum’s acid, generating an enolate.
Knoevenagel Condensation : Enolate reacts with aryl aldehyde to form intermediate A .
Michael Addition : 2-(1H-benzo[d]imidazol-2-yl)acetonitrile attacks A , yielding intermediate B .
Cyclization/Aromatization : Intramolecular cyclization and elimination of acetone/HCN produce the final product .
- Stabilization : Use low-temperature flow chemistry (125°C, 4.0 bar in DMF) to minimize decarboxylation and side reactions .
Q. How should researchers resolve contradictions in reaction yield data between short (2h) and extended (24h) reaction times?
- Analysis :
- Kinetic Studies : Short times (2h) favor product formation, while prolonged times (24h) promote degradation (e.g., hydrolysis of the carboxylic acid group).
- Validation : Monitor reaction progress via LC-MS or TLC to identify optimal stopping points .
- Mitigation : Add stabilizers (e.g., radical scavengers) or use flow reactors to control residence time .
Q. What strategies enable efficient derivatization of the carboxylic acid moiety for structure-activity relationship (SAR) studies?
- Functionalization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
